

# Spectrophotometric Determination of Amoxicillin: An Application Note and Protocol

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## Compound of Interest

Compound Name: Amoxycilloic Acid Sodium Salt

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## Introduction

Amoxicillin, a  $\beta$ -lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy is directly linked to its concentration in pharmaceutical formulations. Consequently, accurate and reliable quantification of amoxicillin is paramount in quality control and drug development. While various analytical techniques exist, UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of amoxicillin.

This application note details a robust spectrophotometric method for the quantification of amoxicillin. The primary degradation product of amoxicillin is amoxycilloic acid, which is formed by the hydrolysis of the  $\beta$ -lactam ring.<sup>[1][2]</sup> This guide will focus on the determination of the intact amoxicillin molecule. The method is based on the inherent UV absorbance of amoxicillin or through the formation of a colored complex, which can be measured spectrophotometrically. The principles of the Beer-Lambert law are fundamental to this method, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

This document provides a comprehensive protocol, including materials and reagents, step-by-step procedures for direct UV measurement and a colorimetric method, data analysis, and method validation guidelines as per the International Council for Harmonisation (ICH).

## Scientific Principle

Amoxicillin possesses a chromophore within its structure that absorbs ultraviolet radiation at a specific wavelength. The maximum absorbance ( $\lambda_{\text{max}}$ ) of amoxicillin is typically observed around 272 nm in an acidic medium.[3][4] By measuring the absorbance of a sample solution at this wavelength and comparing it to a standard curve prepared from known concentrations of amoxicillin, the concentration of the drug in the sample can be accurately determined.

Alternatively, a colorimetric approach can be employed to enhance sensitivity and specificity, especially in complex matrices. This involves a chemical reaction with a chromogenic reagent to produce a colored product with a distinct  $\lambda_{\text{max}}$  in the visible region. One such method involves the formation of an ion-pair complex with an indicator dye like bromocresol green, resulting in a colored species that can be quantified.[5] Another approach is the diazotization reaction, where amoxicillin is coupled with a diazotized amine to form a stable, colored azo dye.[6][7]

This guide will detail a direct UV spectrophotometric method for its simplicity and wide applicability.

## Materials and Reagents

### Equipment

- UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800, Thermo Scientific Evolution 220)[5][8]
- Analytical Balance (e.g., Mettler Toledo)[3]
- pH meter[3]
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Quartz cuvettes (1 cm path length)
- Sonicator[9]

- Filter paper (Whatman No. 1 or equivalent) or 0.45  $\mu\text{m}$  syringe filters[9]

## Chemicals and Reagents

- Amoxicillin Reference Standard (USP or equivalent)[9][10]
- Hydrochloric Acid (HCl), 0.1 N[4][8]
- Sodium Hydroxide (NaOH), for pH adjustment
- Distilled or deionized water
- Methanol (HPLC grade, if required for sample preparation)[11]

## Experimental Protocol

### Preparation of Solutions

#### 4.1.1. 0.1 N Hydrochloric Acid (HCl)

- Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of distilled water in a 1 L volumetric flask.
- Dilute to the mark with distilled water and mix thoroughly.

#### 4.1.2. Standard Stock Solution of Amoxicillin (100 $\mu\text{g}/\text{mL}$ )

- Accurately weigh approximately 10 mg of Amoxicillin Reference Standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve in and dilute to volume with 0.1 N HCl.[8] If necessary, sonicate for a few minutes to ensure complete dissolution.[9]

#### 4.1.3. Working Standard Solutions

- From the stock solution, prepare a series of working standard solutions by appropriate dilution with 0.1 N HCl to obtain concentrations in the range of 5-25  $\mu\text{g}/\text{mL}$ . For example, pipette 2.5, 5, 7.5, 10, and 12.5 mL of the stock solution into separate 50 mL volumetric

flasks and dilute to the mark with 0.1 N HCl to get concentrations of 5, 10, 15, 20, and 25 µg/mL, respectively.

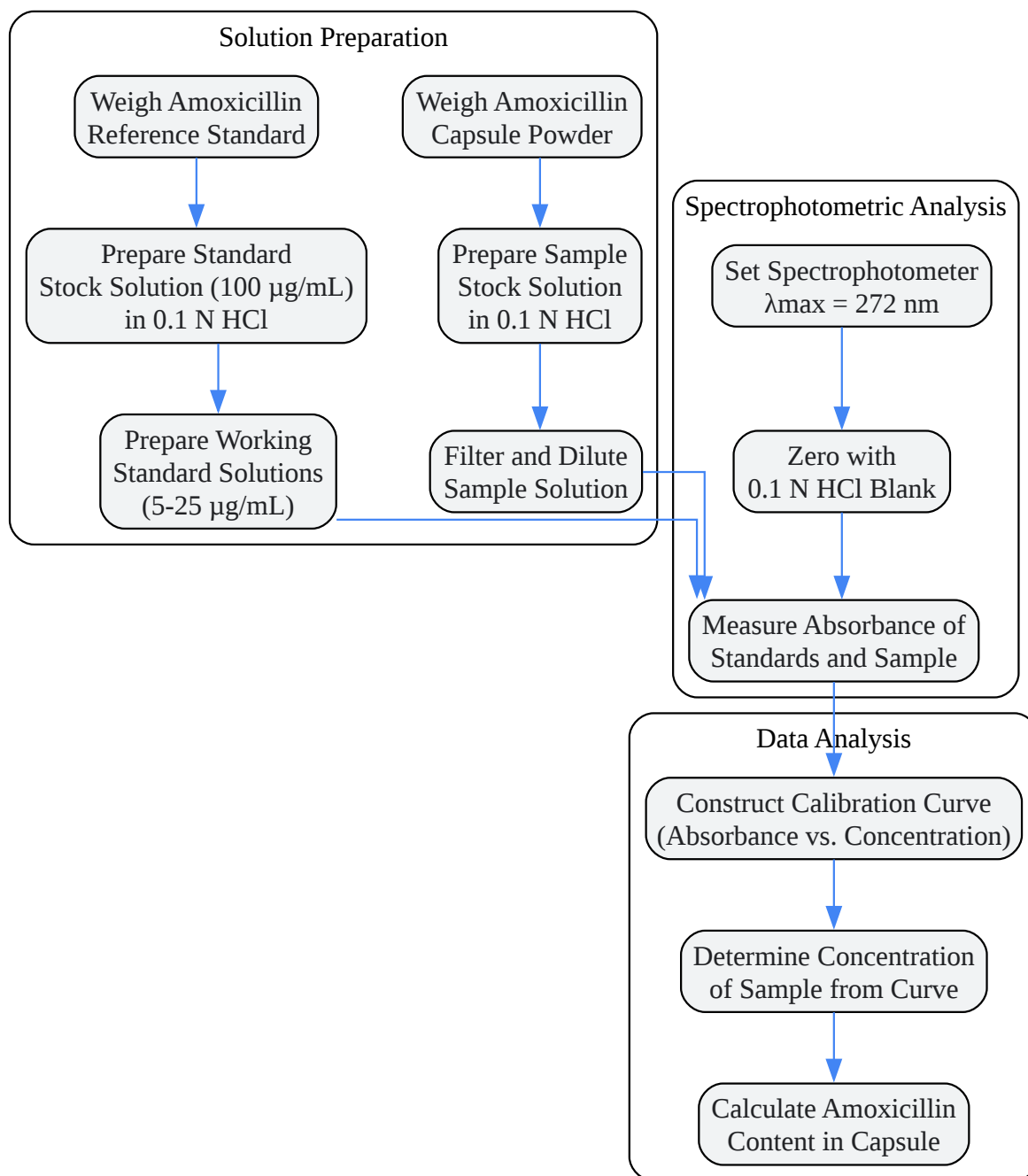
#### 4.1.4. Sample Solution Preparation (from Capsules)

- Accurately weigh the contents of not less than 20 capsules to determine the average weight. [9]
- Weigh a quantity of the mixed capsule powder equivalent to 10 mg of amoxicillin.
- Transfer to a 100 mL volumetric flask.
- Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[9]
- Dilute to volume with 0.1 N HCl and mix well.
- Filter the solution through a Whatman No. 1 filter paper or a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[6][9]
- Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the linear range of the calibration curve (e.g., 15 µg/mL).

## Spectrophotometric Measurement

- Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 15-20 minutes.
- Set the wavelength to the  $\lambda_{\max}$  of amoxicillin in 0.1 N HCl, which is approximately 272 nm. [3][4] To determine the exact  $\lambda_{\max}$ , scan a standard solution of amoxicillin (e.g., 15 µg/mL) from 200 to 400 nm against a 0.1 N HCl blank.
- Use 0.1 N HCl as the blank to zero the instrument.
- Measure the absorbance of each working standard solution and the sample solution at the determined  $\lambda_{\max}$ .

## Experimental Workflow Diagram



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Caption: Workflow for the spectrophotometric determination of Amoxicillin.

## Data Analysis and Results

### Calibration Curve

- Plot a graph of absorbance versus the concentration of the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
- The correlation coefficient ( $R^2$ ) should be close to 1 (typically  $> 0.999$ ) to demonstrate good linearity.

### Calculation of Amoxicillin Concentration in the Sample

- Using the linear regression equation, calculate the concentration of amoxicillin in the sample solution from its absorbance.
  - $\text{Concentration (x)} = (\text{Absorbance (y)} - \text{Intercept (c)}) / \text{Slope (m)}$
- Calculate the amount of amoxicillin in the original capsule powder using the following formula:

$$\text{Amount of Amoxicillin (mg/capsule)} = (C * D * A) / W$$

Where:

- C = Concentration of amoxicillin in the final sample solution ( $\mu\text{g/mL}$ )
- D = Dilution factor of the sample solution
- A = Average weight of the capsule contents (mg)
- W = Weight of the capsule powder taken for analysis (mg)

### Sample Data Presentation

Parameter	Result
$\lambda_{\max}$	272 nm
Linearity Range	5 - 25 $\mu\text{g/mL}$
Regression Equation	$y = 0.054x + 0.002$
Correlation Coefficient ( $R^2$ )	0.9995
Sample Absorbance	0.815
Calculated Concentration	15.05 $\mu\text{g/mL}$

## Method Validation

To ensure the reliability and accuracy of the spectrophotometric method, it should be validated according to the ICH guidelines.[12] The key validation parameters are:

- **Linearity:** The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is demonstrated by a high correlation coefficient ( $R^2 > 0.999$ ) over a specified range.[12]
- **Accuracy:** The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of standard is spiked into a sample matrix. The percentage recovery should typically be within 98-102%.[13]
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
  - **Repeatability (Intra-day precision):** Analysis of replicate samples on the same day.
  - **Intermediate Precision (Inter-day precision):** Analysis of replicate samples on different days. The RSD should typically be less than 2%.[8][14]
- **Specificity:** The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix

components. This can be demonstrated by comparing the spectra of the sample and standard solutions and by analyzing placebo samples.

- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

## Troubleshooting

Issue	Possible Cause	Solution
Low Absorbance Readings	Incorrect wavelength setting.	Verify the $\lambda_{\text{max}}$ by scanning a standard solution.
Dilution error.	Prepare fresh dilutions and re-measure.	
Instrument malfunction.	Check the instrument's performance with a certified standard.	
High Absorbance Readings	Solution is too concentrated.	Dilute the sample solution further to fall within the linear range.
Contaminated blank.	Prepare a fresh blank solution.	
Poor Linearity ( $R^2 < 0.999$ )	Inaccurate preparation of standard solutions.	Prepare fresh standards carefully.
Instability of amoxicillin in solution.	Analyze solutions promptly after preparation. The stability of amoxicillin is pH-dependent. [1]	
Non-linear detector response.	Ensure the absorbance values are within the linear range of the detector (typically $< 1.5$ AU).	

## Conclusion

The described UV spectrophotometric method provides a simple, rapid, and reliable means for the quantitative determination of amoxicillin in pharmaceutical dosage forms. The method is cost-effective and requires minimal sample preparation, making it suitable for routine quality control analysis. Proper method validation is crucial to ensure the accuracy and precision of the results.

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